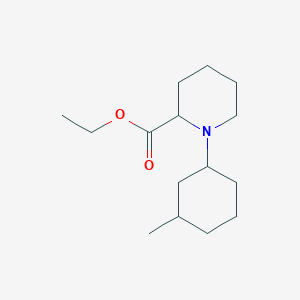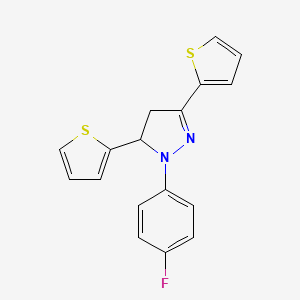
Ethyl 1-(3-methylcyclohexyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-methylcyclohexyl)piperidine-2-carboxylate is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a piperidine ring, and a 3-methylcyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-methylcyclohexyl)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and a carbonyl compound, the piperidine ring can be formed via reductive amination.
Introduction of the 3-Methylcyclohexyl Group: The 3-methylcyclohexyl group can be introduced through alkylation reactions. This involves the use of a suitable alkylating agent, such as 3-methylcyclohexyl bromide, under basic conditions.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate or a similar reagent to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically employ optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-methylcyclohexyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different esters or amides.
Scientific Research Applications
Ethyl 1-(3-methylcyclohexyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(3-methylcyclohexyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: Another piperidine derivative with similar structural features.
Icaridin: A piperidine-based insect repellent with a different functional group arrangement.
Uniqueness
Ethyl 1-(3-methylcyclohexyl)piperidine-2-carboxylate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its 3-methylcyclohexyl group differentiates it from other piperidine derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
ethyl 1-(3-methylcyclohexyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-3-18-15(17)14-9-4-5-10-16(14)13-8-6-7-12(2)11-13/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSFSMOKZNRERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2CCCC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide](/img/structure/B5059925.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B5059947.png)
![2-N-[3-[(4-amino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5059955.png)
![N-methyl-N'-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-4-yl)urea](/img/structure/B5059959.png)
![N,N-diethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5059967.png)
![N-(2-fluoro-4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5059975.png)
![N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5059991.png)
![1'-(4-methoxy-3-methylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5059993.png)
![METHYL 3-[(4-CYANOPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5059997.png)
![7-Benzyl-13-tert-butyl-3-sulfanylidene-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B5059999.png)
![2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]ethanamine](/img/structure/B5060023.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-hydroxyphenyl)acrylamide](/img/structure/B5060025.png)
![4-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B5060031.png)

